molecular formula C12H15ClN2O3 B1422474 4-[(3-Oxopiperazin-1-yl)methyl]benzoic acid hydrochloride CAS No. 1258652-09-3

4-[(3-Oxopiperazin-1-yl)methyl]benzoic acid hydrochloride

Cat. No.: B1422474
CAS No.: 1258652-09-3
M. Wt: 270.71 g/mol
InChI Key: GQIBMXXDQTXSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(3-Oxopiperazin-1-yl)methyl]benzoic acid hydrochloride” is a chemical compound with the molecular formula C12H15ClN2O3 . It is used as a pharmaceutical intermediate .

Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Gein et al. (2006) focused on the synthesis of compounds structurally related to 4-[(3-Oxopiperazin-1-yl)methyl]benzoic acid hydrochloride, demonstrating their antibacterial activity. The compounds, featuring a benzoylpyruvic acid methyl ester base, were synthesized to explore their potential in combating bacterial infections, showcasing the relevance of such chemical structures in developing new antibacterial agents (Gein, Kasimova, Panina, & Voronina, 2006).

Novel Synthesis Methods

Lu Xiao-qin (2010) developed a novel synthesis approach for a compound closely related to this compound. This method optimized conditions such as the use of bromosuccinimide as a bromine agent and benzoyl peroxide as an initiator, achieving a high yield of the target compound. This research underscores the importance of innovative synthesis techniques in creating compounds with potential scientific applications (Lu Xiao-qin, 2010).

Insecticidal Activity

Research on dihydropiperazine compounds, including structures analogous to this compound, has shown significant insecticidal activity. This work by Samaritoni et al. (2003) suggests the potential of such chemical frameworks in developing new insecticides, highlighting the diverse applicability of these compounds in scientific research (Samaritoni, Demeter, Gifford, Watson, Kempe, & Bruce, 2003).

Anticancer Potential

A study by Mansour et al. (2021) explored the synthesis and anticancer evaluation of new pyridine-3-carbonitrile derivatives, emphasizing the therapeutic potential of compounds within the same chemical family as this compound. The research identified compounds with promising activity against breast cancer cells, demonstrating the importance of such molecular structures in the development of new anticancer therapies (Mansour, Abd-Rabou, Nassar, & Elewa, 2021).

HIV Entry Inhibition

The compound 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) was studied for its potent noncompetitive allosteric antagonism of the CCR5 receptor, showcasing its antiviral effects against HIV-1. This highlights the potential of related compounds in HIV research and therapy (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).

Properties

IUPAC Name

4-[(3-oxopiperazin-1-yl)methyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3.ClH/c15-11-8-14(6-5-13-11)7-9-1-3-10(4-2-9)12(16)17;/h1-4H,5-8H2,(H,13,15)(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIBMXXDQTXSKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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